![molecular formula C25H30N4O2S B2694191 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1215319-37-1](/img/structure/B2694191.png)
2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C25H30N4O2S and its molecular weight is 450.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C24H27N4O2S, with a molecular weight of approximately 466.6 g/mol. It features a spirocyclic structure that may enhance its reactivity and interaction with biological systems. The presence of the triazaspiro framework contributes to its unique pharmacological profile.
Antipsychotic Properties
Research has indicated that related triazaspiro compounds exhibit antipsychotic effects. For example, studies on 1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones have shown potential as antipsychotic agents with reduced neurological side effects compared to traditional medications. These compounds demonstrate efficacy in behavioral tests predictive of antipsychotic activity, suggesting a favorable therapeutic window for clinical applications .
The mechanism by which this compound exerts its biological effects may involve interactions with specific receptors or enzymes in the central nervous system. The spirocyclic structure could facilitate binding to neurotransmitter receptors or modulate signaling pathways relevant to mood and cognition.
Study on Antipsychotic Activity
A study investigating the effects of various substitutions on the phenyl moiety of triazaspiro compounds found that certain modifications enhanced antipsychotic efficacy while minimizing side effects such as catalepsy in animal models. This highlights the importance of structural optimization in developing effective therapeutic agents .
Structure-Activity Relationship (SAR)
Research into the SAR of triazaspiro compounds has revealed critical insights into how different functional groups influence biological activity. For instance, modifications at the N-3 nitrogen atom were generally well-tolerated, suggesting flexibility in drug design without compromising efficacy .
Data Tables
Property | Value |
---|---|
Molecular Formula | C24H27N4O2S |
Molecular Weight | 466.6 g/mol |
Antipsychotic Activity | Yes |
Mechanism of Action | Receptor Modulation |
Related Compounds | 1-aryl-1,3,8-triazaspiro[4.5]decan-4-one |
特性
IUPAC Name |
2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-4-29-14-12-25(13-15-29)27-23(19-8-10-21(31-3)11-9-19)24(28-25)32-17-22(30)26-20-7-5-6-18(2)16-20/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSRIVXSGNJLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。